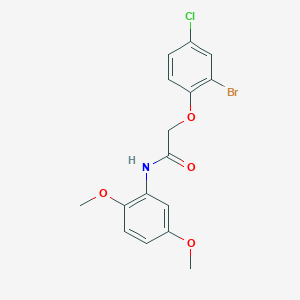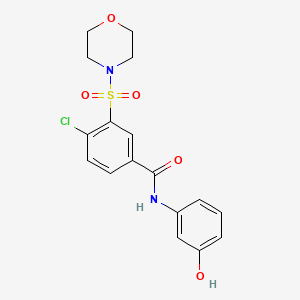
2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide, also known as BR-16A, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
作用機序
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer progression. Additionally, 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as inhibit the growth and proliferation of cancer cells. Additionally, 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In models of neurodegenerative diseases, 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide has been shown to protect against neuronal damage and improve cognitive function.
実験室実験の利点と制限
One advantage of 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide is its versatility in scientific research. It has been studied for its potential in a variety of diseases and conditions, making it a valuable tool for researchers. Additionally, the synthesis of 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide has been optimized to produce high yields and purity, making it a reliable option for scientific experimentation. One limitation of 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide is its potential toxicity, which must be carefully monitored in animal models and clinical trials.
将来の方向性
There are many potential future directions for the use of 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide in scientific research. One area of interest is its potential as a therapeutic agent in cancer treatment, particularly in combination with other chemotherapy drugs. Additionally, 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide has shown promise in the treatment of neurodegenerative diseases, and further research is needed to determine its potential as a neuroprotective agent. Finally, the potential use of 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide in the treatment of metabolic disorders, such as diabetes, warrants further investigation.
合成法
2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide can be synthesized through a series of chemical reactions, starting with the reaction of 2,5-dimethoxyaniline with 2,4-dichlorophenol. This intermediate is then reacted with N-bromoacetamide to produce 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide. The synthesis of 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide has been optimized to produce high yields and purity, making it a viable option for scientific research.
科学的研究の応用
2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide has been studied for its potential as a therapeutic agent in a variety of diseases and conditions, including cancer, diabetes, and neurodegenerative disorders. It has been shown to have anti-tumor properties, as well as anti-inflammatory and antioxidant effects. Additionally, 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide has been studied for its potential as a neuroprotective agent, with promising results in animal models of Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO4/c1-21-11-4-6-15(22-2)13(8-11)19-16(20)9-23-14-5-3-10(18)7-12(14)17/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGBUBCDJDFDDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)COC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6083450.png)
![2,6-bis[2-(4-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B6083457.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6083463.png)
![N-(1-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B6083485.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-3-methyl-2-thiophenecarboxamide](/img/structure/B6083493.png)
![N-(2,4-dimethylphenyl)-2-methyl-4-[4-(methylthio)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B6083499.png)
![1'-[(1-cyclopentyl-6-oxo-3-piperidinyl)carbonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6083504.png)


![4-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-oxopentanamide](/img/structure/B6083525.png)
![2-[(2-fluorobenzoyl)amino]-N,N-dipropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6083532.png)
![1-(2-methoxy-4-{[(2,2,2-trifluoroethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6083536.png)
![2-(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B6083541.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-[1-(4-fluorophenyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6083561.png)